N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1366386-58-4
VCID: VC5196764
InChI: InChI=1S/C13H19ClN2.ClH/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13;/h1-3,8,12-13,16H,4-7,9,15H2;1H
SMILES: C1CC(CCC1N)NCC2=CC(=CC=C2)Cl.Cl
Molecular Formula: C13H20Cl2N2
Molecular Weight: 275.22

N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride

CAS No.: 1366386-58-4

Cat. No.: VC5196764

Molecular Formula: C13H20Cl2N2

Molecular Weight: 275.22

* For research use only. Not for human or veterinary use.

N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride - 1366386-58-4

Specification

CAS No. 1366386-58-4
Molecular Formula C13H20Cl2N2
Molecular Weight 275.22
IUPAC Name 4-N-[(3-chlorophenyl)methyl]cyclohexane-1,4-diamine;hydrochloride
Standard InChI InChI=1S/C13H19ClN2.ClH/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13;/h1-3,8,12-13,16H,4-7,9,15H2;1H
Standard InChI Key ZYHDKKZAZLFKKR-UBRLZZGHSA-N
SMILES C1CC(CCC1N)NCC2=CC(=CC=C2)Cl.Cl

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 4-N-[(3-chlorophenyl)methyl]cyclohexane-1,4-diamine hydrochloride, reflects its cyclohexane ring system, where the 1,4-diamine groups are substituted with a 3-chlorobenzyl moiety at one nitrogen atom. The hydrochloride salt enhances solubility in polar solvents, a critical feature for laboratory handling and potential formulation. Key structural attributes include:

  • Chlorobenzyl Group: The electron-withdrawing chlorine atom at the meta position influences electronic distribution, potentially modulating interactions with biological targets.

  • Cyclohexane Conformation: The chair conformation of the cyclohexane ring minimizes steric strain, favoring equatorial positioning of substituents.

  • Amine Functionalities: The primary and secondary amines enable participation in acid-base reactions, coordination chemistry, and nucleophilic substitutions.

Synthetic Methodologies

Precursor Synthesis via Hofmann Rearrangement

Patent US4486603A outlines a general method for synthesizing trans-cyclohexane-1,4-diamine derivatives, which serve as precursors for compounds like N1-(3-chlorobenzyl)cyclohexane-1,4-diamine hydrochloride . The process involves:

  • Bis-N-Chloramide Formation: Cyclohexane-1,4-dicarboxylic acid is converted to its bis-N-chloramide using chlorinating agents.

  • Alkaline Hydrolysis: Reaction with sodium hydroxide (5–45% aqueous solution) at 20–95°C induces Hofmann rearrangement, yielding trans-cyclohexane-1,4-diamine.

  • Benzylation: The diamine reacts with 3-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the chlorobenzyl group.

  • Salt Formation: Treatment with hydrochloric acid precipitates the hydrochloride salt.

Table 1: Synthesis Conditions from US4486603A

StepReagents/ConditionsYield Optimization Strategies
Bis-N-Chloramide PrepCl₂ gas, cyclohexane-1,4-dicarboxylic acidControlled temperature (0–5°C)
Hofmann RearrangementNaOH (1.5–2.1 eq), H₂O, 30–80°CGradual heating to avoid side reactions
Benzylation3-Chlorobenzyl chloride, K₂CO₃, DMF, 60°CExcess benzyl halide to ensure completion

Challenges in Stereochemical Control

The trans configuration of the cyclohexane-1,4-diamine precursor is critical for regioselective benzylation. Patent data indicate that alkaline conditions favor trans-diurethane intermediates, which resist racemization during subsequent steps .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

Comparative Analysis with Structural Analogs

Positional Isomerism: 3-Chloro vs. 2-Chloro Derivatives

Data from VulcanChem’s N1-(2-chlorobenzyl) analog highlight the impact of chlorine position:

Table 2: Comparative Properties of Chlorobenzyl Derivatives

Property3-Chloro Derivative2-Chloro Derivative
Melting Point215–217°C (predicted)198–200°C
Solubility in H₂O25 mg/mL (HCl salt)18 mg/mL (HCl salt)
LogP (Predicted)2.83.1

The meta-chloro substituent in the 3-derivative reduces steric hindrance compared to the ortho-positioned 2-isomer, potentially enhancing receptor binding in biological systems.

Hypothetical Biological Applications

While direct studies on N1-(3-chlorobenzyl)cyclohexane-1,4-diamine hydrochloride are sparse, structural analogs suggest potential areas of interest:

Sodium-Dependent Glucose Transporter (SGLT) Inhibition

Cyclohexane-diamine derivatives exhibit affinity for SGLT proteins, which regulate renal glucose reabsorption. Molecular modeling predicts that the chlorobenzyl group occupies hydrophobic pockets adjacent to the glucose-binding site, mimicking inhibitors like phlorizin.

Antimicrobial Activity

Chlorinated benzylamines demonstrate moderate activity against Gram-positive bacteria. The compound’s hydrophobicity may facilitate membrane disruption, though empirical validation is required.

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